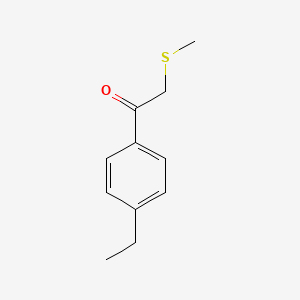
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one is an organic compound with a molecular formula of C11H14OS It is characterized by the presence of an ethyl group attached to a phenyl ring, a methylthio group, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one typically involves the reaction of 4-ethylacetophenone with methylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylphenyl)ethan-1-one: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1-(4-Methylphenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Biologische Aktivität
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one, also known as a thiazole derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a thiazole ring structure, which is known for its ability to interact with various biological targets. The methylthio and ethylphenyl substituents contribute to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have highlighted the compound's anticancer potential. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
- P388 Murine Leukemia Cells : Demonstrated in vitro antitumor activity.
- HCT116 Human Colon Cancer Cells : Induced apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to reduce inflammation markers in cellular models, which could be beneficial in treating inflammatory diseases.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
-
Antimicrobial Efficacy :
- In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
- Toxicity Assessments :
Data Summary Table
Eigenschaften
Molekularformel |
C11H14OS |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H14OS/c1-3-9-4-6-10(7-5-9)11(12)8-13-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
RBFYRIYNLYBWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















